molecular formula C7H5ClINO2 B14786475 2-Amino-3-chloro-6-iodobenzoic acid

2-Amino-3-chloro-6-iodobenzoic acid

Cat. No.: B14786475
M. Wt: 297.48 g/mol
InChI Key: WVNHXPKPKKEDHB-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-6-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-6-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of a precursor benzoic acid derivative. For instance, a C-H activation method developed by Yu and coworkers can be used, where the Yu-Wasa Auxiliary and iodine are employed as the sole oxidant for ortho-iodination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups present on the benzene ring.

Scientific Research Applications

2-Amino-3-chloro-6-iodobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-6-iodobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in proteins or nucleophilic sites in enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodobenzoic acid: Similar structure but with different substitution pattern.

    2-Chloro-6-iodobenzoic acid: Lacks the amino group, affecting its reactivity and applications.

    2-Iodobenzoic acid: Lacks both the amino and chloro groups, making it less versatile in certain reactions.

Uniqueness

2-Amino-3-chloro-6-iodobenzoic acid is unique due to the combination of amino, chloro, and iodo substituents, which confer distinct reactivity and potential for diverse applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

2-amino-3-chloro-6-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

WVNHXPKPKKEDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)C(=O)O)I

Origin of Product

United States

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